Introduction: The Strategic Importance of Fluorinated Biphenyls
Introduction: The Strategic Importance of Fluorinated Biphenyls
An In-depth Technical Guide to 4'-Trifluoromethyl-biphenyl-3-carbaldehyde
Abstract: This technical guide provides a comprehensive overview of 4'-Trifluoromethyl-biphenyl-3-carbaldehyde (CAS No. 343604-24-0), a critical building block in modern synthetic chemistry. The document elucidates the compound's physicochemical properties, details its synthesis via palladium-catalyzed cross-coupling reactions, and explores its diverse applications in drug discovery, materials science, and chemical biology. By integrating mechanistic insights with detailed experimental protocols, this guide serves as an essential resource for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this fluorinated biphenyl scaffold.
The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous functional molecules.[1] The strategic incorporation of a trifluoromethyl (-CF₃) group onto this scaffold imparts a unique combination of properties that are highly sought after in drug design. The -CF₃ group is a powerful electron-withdrawing substituent that can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] Its presence can block metabolic hotspots, enhance membrane permeability, and improve interactions with protein active sites, making it a cornerstone of modern pharmaceutical development.[2][4]
4'-Trifluoromethyl-biphenyl-3-carbaldehyde is a bifunctional reagent that combines the advantageous properties of the trifluoromethyl-biphenyl core with the versatile reactivity of an aldehyde group. This structure makes it an invaluable intermediate for constructing complex molecular architectures, serving as a linchpin in the synthesis of novel therapeutic agents, agrochemicals, and advanced polymers.[5] This guide offers a deep dive into the synthesis, properties, and applications of this key synthetic intermediate.
Physicochemical Properties and Identifiers
A clear understanding of a compound's physical and chemical properties is fundamental to its effective use. The key identifiers and properties for 4'-Trifluoromethyl-biphenyl-3-carbaldehyde are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 343604-24-0 | [5][6] |
| IUPAC Name | 3-[4-(Trifluoromethyl)phenyl]benzaldehyde | [5] |
| Synonyms | 4'-(Trifluoromethyl)[1,1'-biphenyl]-3-carboxaldehyde | [5][6] |
| Molecular Formula | C₁₄H₉F₃O | [5][6] |
| Molecular Weight | 250.22 g/mol | [5][6] |
| Appearance | Clear colorless to yellow liquid | [5] |
| Purity | ≥ 98% (by NMR) | [5] |
| PubChem ID | 2782711 | [5] |
| MDL Number | MFCD01631879 | [5] |
| Storage | Store at 0-8°C under an inert atmosphere. | [5] |
Synthesis via Suzuki-Miyaura Cross-Coupling
The most prevalent and efficient method for constructing the biphenyl core of this molecule is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid, offering high yields and excellent functional group tolerance.[7]
The synthesis of 4'-Trifluoromethyl-biphenyl-3-carbaldehyde typically involves the coupling of 3-formylphenylboronic acid with 1-bromo-4-(trifluoromethyl)benzene.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) complex, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is used. The palladium center is crucial as it cycles between Pd(0) and Pd(II) oxidation states to facilitate the key steps of oxidative addition and reductive elimination.[7][8]
-
Base: A base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is essential. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[7]
-
Solvent System: A two-phase solvent system, such as toluene/water or 1,4-dioxane/water, is commonly employed. This allows both the organic-soluble aryl halide and catalyst and the water-soluble inorganic base and boronate intermediate to be present in the reaction mixture, facilitating efficient reaction at the phase interface.
Below is a diagram illustrating the catalytic cycle for this transformation.
Caption: Synthetic diversification from the aldehyde functional group.
Applications in Research and Drug Development
4'-Trifluoromethyl-biphenyl-3-carbaldehyde is a versatile building block with documented utility across several scientific domains. [5]
-
Medicinal Chemistry: Its primary application is in drug discovery, where it serves as a key intermediate for synthesizing novel therapeutic agents. [5]The trifluoromethyl group enhances metabolic stability and lipophilicity, properties that are critical for developing effective drug candidates. [2]The biphenyl scaffold itself is a common feature in many biologically active molecules. [1]* Materials Science: The compound is used in the formulation of advanced materials, including specialized polymers and coatings. The stability and chemical resistance conferred by the fluorinated biphenyl structure are highly beneficial in this context. [5]* Chemical Biology: It is employed in the creation of fluorescent probes for biological imaging. The rigid biphenyl structure can form the core of a fluorophore, allowing researchers to visualize cellular processes with high specificity. [5]
Self-Validating Experimental Protocol: Synthesis
This section provides a robust, step-by-step protocol for the synthesis of 4'-Trifluoromethyl-biphenyl-3-carbaldehyde, designed as a self-validating system from reaction to characterization.
Protocol: Synthesis via Suzuki-Miyaura Coupling
Materials:
-
1-Bromo-4-(trifluoromethyl)benzene
-
3-Formylphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Deionized Water
-
Ethyl Acetate
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-formylphenylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and Tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Add toluene and water (e.g., in a 4:1 ratio by volume). Stir the mixture to dissolve the solids. Add 1-bromo-4-(trifluoromethyl)benzene (1.0 equivalent) to the flask via syringe.
-
Heating and Monitoring: Heat the reaction mixture to reflux (typically 90-110°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 9:1 Hexanes:Ethyl Acetate). The disappearance of the starting aryl bromide indicates reaction completion (typically 12-24 hours).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and then brine. The washes remove inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product (a clear colorless to yellow liquid) can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure 4'-Trifluoromethyl-biphenyl-3-carbaldehyde. [5][9]9. Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The purity should be ≥ 98% as confirmed by NMR. [5]
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed.
-
Handling: Use this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store the compound in a tightly sealed container at the recommended temperature of 0-8°C. [5]It should be kept under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde group.
-
Toxicity: While specific toxicity data is limited, aldehydes are generally considered irritants. Avoid inhalation, ingestion, and contact with skin and eyes.
Conclusion
4'-Trifluoromethyl-biphenyl-3-carbaldehyde is more than just a chemical compound; it is a versatile tool for molecular innovation. Its strategically designed structure, featuring the advantageous trifluoromethyl group and a reactive aldehyde handle, provides chemists with a powerful platform for synthesizing a vast array of complex molecules. From developing next-generation pharmaceuticals to engineering high-performance materials, the applications of this building block are extensive and continue to grow. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively harness its synthetic potential.
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